molecular formula C19H21N3OS B2779030 3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide CAS No. 2177365-51-2

3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide

Cat. No. B2779030
CAS RN: 2177365-51-2
M. Wt: 339.46
InChI Key: MTTSLWZSTZGCNI-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a synthetic derivative of the natural alkaloid, ketamine, which is commonly used as an anesthetic and analgesic drug. CPP has been shown to exhibit similar properties to ketamine, but with fewer side effects and a longer duration of action. In

Scientific Research Applications

  • Complexation and Extraction of Lanthanides and Actinides

    Meng et al. (2021) explored N,O-hybrid diamide ligands with N-heterocyclic skeletons, similar in structure to the compound , for their potential in the selective separation of actinides over lanthanides in acidic solutions. This research has implications for nuclear waste management and the recycling of rare earth elements (Meng et al., 2021).

  • Anticonvulsant Activity

    Kamiński et al. (2015) synthesized a series of propanamides and butanamides, incorporating structures similar to the compound of interest. These compounds displayed significant activity in preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents (Kamiński et al., 2015).

  • Antiviral Activities

    Flefel et al. (2014) investigated various heterocyclic compounds derived from similar structural frameworks, which demonstrated promising antiviral activity against the H5N1 virus. This highlights the potential application of such compounds in the development of new antiviral drugs (Flefel et al., 2014).

  • Anticancer Activity

    Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives from similar compounds and evaluated their anticancer activity. Some of these compounds exhibited good anticancer activity against various cancer cell lines, indicating their potential use in cancer therapy (Kumar et al., 2013).

  • Organic Synthesis and Chemical Reactions

    Dohi et al. (2005) demonstrated that hypervalent iodine(III) reagents can mediate selective cyanation reactions of heteroaromatic compounds like pyrroles and thiophenes under mild conditions. This research is significant for synthetic organic chemistry, particularly in the synthesis of biologically active compounds (Dohi et al., 2005).

  • Dye-Sensitized Solar Cells

    Qin et al. (2007) investigated organic dyes containing pyrrolidine and cyano acrylic acid, similar to the structure of interest, for their application in dye-sensitized solar cells. This research contributes to the development of more efficient and environmentally friendly solar energy technologies (Qin et al., 2007).

properties

IUPAC Name

3-(4-cyanophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c20-11-16-3-1-15(2-4-16)5-6-19(23)21-18-7-9-22(13-18)12-17-8-10-24-14-17/h1-4,8,10,14,18H,5-7,9,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTSLWZSTZGCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C#N)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide

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